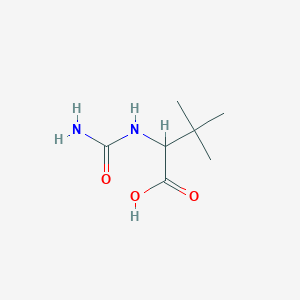

2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Description

BenchChem offers high-quality 2-(Carbamoylamino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbamoylamino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carbamoylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFUKHCIGQJBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Carbamoylamino)-3,3-dimethylbutanoic acid chemical structure and properties

An In-Depth Technical Guide to 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Executive Summary

This technical guide provides a comprehensive overview of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic ureido amino acid. As a derivative of the bulky amino acid L-tert-leucine, this molecule possesses unique structural features, including a sterically hindered tertiary butyl group adjacent to the chiral center and a carbamoyl moiety capable of acting as a hydrogen bond donor and acceptor. While specific research on this exact molecule is limited, this guide synthesizes available data, discusses its chemical identity, outlines its physicochemical properties, and proposes a robust synthetic pathway based on established chemical principles. Furthermore, we explore the potential applications of this compound in drug discovery and medicinal chemistry, drawing parallels with other urea-containing molecules and hindered amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this novel chemical entity.

Introduction: A Unique Structural Scaffold

2-(Carbamoylamino)-3,3-dimethylbutanoic acid, also known as N-carbamoyl-tert-leucine, belongs to the class of ureido acids. It is structurally derived from the unnatural amino acid L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid), a leucine derivative recognized for its use as an ergogenic supplement and a building block in pharmaceutical synthesis[1][2]. The core structure is characterized by a butanoic acid backbone, a chiral center at the alpha-carbon (C2), and a bulky tert-butyl group at the C3 position.

The defining feature of the titular compound is the replacement of the primary amine of tert-leucine with a carbamoylamino (urea) group (-NH-CO-NH₂). The urea functionality is of central importance in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors[3]. This capacity often imparts high affinity and specificity to drug candidates. The combination of the sterically demanding tert-butyl group and the hydrogen-bonding-proficient urea moiety makes 2-(Carbamoylamino)-3,3-dimethylbutanoic acid a compelling scaffold for investigation in areas requiring specific molecular recognition and constrained peptide conformations.

Chemical Structure and Identifiers

The unambiguous identification of a chemical compound is foundational to all scientific inquiry. This section details the structural representation and standard chemical identifiers for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, highlighting the key functional groups.

Caption: 2D structure of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are used for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(Carbamoylamino)-3,3-dimethylbutanoic acid | N/A |

| CAS Number | 463943-04-6 | [4] |

| Molecular Formula | C₇H₁₄N₂O₃ | [4] |

| Molecular Weight | 174.2 g/mol | [4] |

| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)N | N/A |

| InChI | InChI=1S/C7H14N2O3/c1-7(2,3)5(6(11)12)9-4(8)10/h5H,1-3H3,(H,11,12)(H3,8,9,10) | N/A |

| InChIKey | UYJPIAXKRVMPJA-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the available data for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₄N₂O₃ | Sourced from chemical vendor data.[4] |

| Molecular Weight | 174.2 g/mol | Sourced from chemical vendor data.[4] |

| Appearance | White to off-white solid | Inferred from related amino acid derivatives.[1] |

| Purity | Min. 95% | As specified by commercial suppliers.[4] |

| Solubility | Expected to have moderate solubility in water and polar organic solvents. | The parent amino acid, L-tert-leucine, has a water solubility of 125.5 g/L.[2] The addition of the polar urea group may enhance aqueous solubility compared to N-acylated derivatives. |

| Melting Point | >300 °C (decomposes) | The parent amino acid has a very high melting point.[2][5] This derivative is expected to have a similarly high melting point. |

| LogP | -1.77 (for parent amino acid) | The LogP for the parent amino acid is low, indicating high polarity.[5] The carbamoyl derivative is also expected to be highly polar. |

Proposed Synthesis and Experimental Protocol

Synthetic Strategy: Carbamoylation of tert-Leucine

The conversion of a primary amine to a urea derivative can be achieved through several methods. A common and effective laboratory-scale method is the reaction of the amine with an isocyanate generated in situ or, more simply, by direct reaction with a salt like potassium cyanate under acidic conditions. This process involves the nucleophilic attack of the amino group on cyanic acid (formed from the protonation of cyanate).

The proposed workflow is illustrated below.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed with clear checkpoints. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from (S)-2-amino-3,3-dimethylbutanoic acid.

Materials:

-

(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) (1.0 eq)

-

Potassium cyanate (KOCN) (1.5 eq)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of (S)-2-amino-3,3-dimethylbutanoic acid in 100 mL of deionized water. Gentle heating may be required to achieve full dissolution.

-

Rationale: Water is the solvent of choice due to the high polarity of the starting amino acid and the reagents.

-

-

Reagent Preparation:

-

In a separate beaker, dissolve 1.5 equivalents of potassium cyanate in 50 mL of deionized water.

-

Rationale: Using a slight excess of potassium cyanate ensures the reaction goes to completion. Preparing a separate solution allows for controlled addition.

-

-

Reaction Initiation and Progression:

-

Cool the amino acid solution to 0-5 °C in an ice bath.

-

Slowly add the potassium cyanate solution to the stirred amino acid solution over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated HCl dropwise to the reaction mixture until the pH is approximately 5.

-

Rationale: The reaction is exothermic, and low temperature controls the reaction rate. The acidification protonates the cyanate to form cyanic acid (HNCO), the reactive electrophile, while keeping the amino group of the starting material sufficiently nucleophilic.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates completion.

-

Rationale: The extended reaction time ensures complete conversion. TLC provides a simple and effective method to validate the reaction's endpoint.

-

-

Work-up and Isolation:

-

After completion, acidify the reaction mixture to pH 2 with concentrated HCl. This protonates the carboxylic acid group of the product, reducing its water solubility.

-

Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

-

Rationale: Acidification is crucial for extracting the product into an organic solvent. Multiple extractions ensure maximum yield.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Recrystallize the crude solid from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain the pure 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

-

Rationale: Drying the organic phase removes residual water. Recrystallization is a standard and effective method for purifying solid organic compounds.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

-

Potential Applications and Research Context

While direct applications of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid are not documented, its structural motifs suggest significant potential in several areas of drug discovery.

-

Enzyme Inhibition: Urea derivatives are known inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[6][7] The combination of the urea's hydrogen-bonding capability with the bulky, lipophilic tert-butyl group could be leveraged to design potent and selective inhibitors for enzymes with corresponding hydrophobic pockets.

-

Peptidomimetics: The parent amino acid, tert-leucine, is used to induce specific secondary structures (e.g., helices) in peptides due to its conformational rigidity. The N-carbamoyl derivative could serve as a unique building block in peptidomimetics, introducing a hydrogen-bonding side chain mimic while maintaining the conformational constraints imposed by the tert-butyl group.

-

Dynamic Covalent Chemistry: Hindered urea bonds, particularly those involving bulky N-substituents like a tert-butyl group, have been shown to exhibit dynamic covalent behavior.[8] This property allows for the creation of self-healing and recyclable materials. Investigating whether the urea bond in this specific compound exhibits such dynamic properties could open avenues in materials science.

Conclusion

2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a structurally intriguing molecule that merges the steric bulk of tert-leucine with the potent hydrogen-bonding properties of a urea moiety. Although not extensively studied, its chemical properties can be reliably inferred, and its synthesis is achievable through established organic chemistry protocols. This guide provides the foundational knowledge—from its chemical identity and properties to a detailed synthetic protocol and prospective applications—to empower researchers and drug developers to explore the full potential of this unique chemical scaffold. Its promise lies in its potential utility as a building block for novel therapeutics, peptidomimetics, and advanced materials.

References

- Vertex AI Search Result. 2-(Carbamoylamino)-3-methylbutanoic acid.

- Vibrant Pharma Inc. (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid.

- PubChem. (2R)-2-(carbamoylamino)-3-methylbutanoic acid | C6H12N2O3 | CID 448879.

- PubChem. 2-(Carbamoylamino)-3-methylbutanoic acid | C6H12N2O3 | CID 5151292.

- PubChem. 2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C8H15NO4 | CID 10330133.

- MedchemExpress.com. (S)-2-Amino-3,3-dimethylbutanoic acid.

-

ResearchGate. Scheme for synthesis of carboxamide derivatives of amino acids. [Link]

-

PMC. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

- PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668.

-

organic-Biotechnology.com. L-2-Amino-3,3-dimethylbutanoic acid. [Link]

-

Stenutz. 2-amino-3,3-dimethylbutanoic acid. [Link]

-

PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

- Google Patents. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

-

The Royal Society of Chemistry. Stabilization of the hindered urea bond through de-tert-butylation. [Link]

-

NIH. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-2-Amino-3,3-dimethylbutanoic acid--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Carbamoylamino)-3,3-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-amino-3,3-dimethylbutanoic acid [stenutz.eu]

- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Stereochemical Control in Bulky Amino Acid Synthesis: The N-Carbamyl-tert-Leucine Pivot

The following technical guide is structured to address the specific confusion between these CAS numbers while providing a comprehensive workflow for the industrial synthesis of L-tert-leucine.

Technical Guide for Process Chemists & Drug Developers

Executive Summary: The Structural Divergence

In the development of chiral pharmaceutical intermediates—specifically for HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors (e.g., Boceprevir)—L-tert-Leucine is a critical building block due to its bulky hydrophobic side chain.

However, the CAS numbers provided in your query represent two fundamentally different chemical entities that are often confused due to nomenclature overlap.

The Core Distinction

-

CAS 26081-00-5 is N-Carbamyl-DL-Valine (also known as 2-ureido-3-methylbutyric acid).

-

Status:Incorrect Backbone. This molecule possesses an isopropyl side chain, not the tert-butyl side chain required for tert-leucine synthesis. It is a structural analog often mistaken for the target due to the similarity between valine and tert-leucine.

-

-

CAS 101968-85-8 is N-(tert-Butylcarbamoyl)-L-tert-Leucine .[1]

-

Status:Correct Backbone, Modified Urea. This is a specific derivative where the urea nitrogen carries an additional tert-butyl group. It is not the standard simple N-carbamyl intermediate used in the bulk hydantoinase process, but rather a specialized derivative or protected form.

-

The Industrial Target: The standard intermediate for L-tert-leucine production is the simple N-carbamyl-L-tert-leucine (2-ureido-3,3-dimethylbutanoic acid), which lacks the extra tert-butyl group on the urea.

Comparative Structural Forensics

| Feature | CAS 26081-00-5 | CAS 101968-85-8 | Target Intermediate (Standard) |

| Common Name | N-Carbamyl-Valine | N-(t-Butylcarbamoyl)-L-tert-Leucine | N-Carbamyl-L-tert-Leucine |

| Side Chain | Isopropyl ( | tert-Butyl ( | tert-Butyl ( |

| Urea Group | Simple ( | Substituted ( | Simple ( |

| Stereochemistry | Racemic (DL) | Enantiopure (L/S) | Enantiopure (L/S) |

| Application | Valine synthesis | Specialized resolving agent | Bulk L-tert-Leucine synthesis |

The Industrial Imperative: Why tert-Leucine?

L-tert-Leucine (L-Tle) is a non-proteinogenic amino acid. Its steric bulk (the tert-butyl group) creates a "stereochemical wall" in peptide mimetics, freezing the conformation of the drug molecule into its active state and preventing proteolytic degradation by host enzymes.

Key Drug Targets:

-

Atazanavir (Bristol-Myers Squibb): HIV protease inhibitor.

-

Boceprevir (Merck): HCV protease inhibitor.

-

Telaprevir (Vertex): HCV protease inhibitor.

Because chemical synthesis of L-Tle is inefficient due to the steric hindrance of the tert-butyl group, Dynamic Kinetic Resolution (DKR) using the "Hydantoinase Process" is the industry standard.

The Biocatalytic Workflow (Hydantoinase Process)

This section details the conversion of the racemic precursor (5-tert-butylhydantoin) into L-tert-leucine. This process bypasses the CAS 26081-00-5 analog entirely.

Mechanism of Action

The process relies on a three-enzyme cascade (or a two-enzyme cascade with spontaneous racemization). Due to the extreme bulk of the tert-butyl group, spontaneous racemization is slow; therefore, a Hydantoin Racemase is often required.

-

Racemization: Interconverts D- and L-5-tert-butylhydantoin.

-

Ring Opening (D-Hydantoinase): Selectively opens the D-hydantoin to form N-carbamyl-D-tert-leucine.

-

Stereoinversion (Racemase/Epimerase): Converts N-carbamyl-D-Tle to N-carbamyl-L-Tle (or the hydantoin is racemized continuously).

-

Hydrolysis (L-Carbamoylase): Irreversibly hydrolyzes N-carbamyl-L-tert-leucine to L-tert-leucine.

Pathway Visualization

Figure 1: The Dynamic Kinetic Resolution pathway. The system drives equilibrium toward L-tert-Leucine via the irreversible step of L-Carbamoylase.

Experimental Protocol: Enzymatic Conversion

This protocol describes the conversion of 5-tert-butylhydantoin to L-tert-leucine using a recombinant E. coli whole-cell system expressing Hydantoinase and Carbamoylase.

Reagents & Equipment[2][3]

-

Substrate: DL-5-tert-butylhydantoin (100 mM).

-

Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.0.

-

Cofactor: MnCl₂ (1 mM) – Essential for Hydantoinase/Carbamoylase stability.

-

Biocatalyst: Resting cells of E. coli (recombinant strain expressing Arthrobacter or Pseudomonas enzymes).

-

Agitation: Orbital shaker at 150 rpm.

Step-by-Step Workflow

-

Biomass Preparation:

-

Cultivate recombinant E. coli in LB medium with appropriate antibiotic selection (e.g., Kanamycin 50 µg/mL) at 37°C until OD₆₀₀ reaches 0.6.

-

Induce with IPTG (0.1 mM) and incubate at 25°C for 16 hours (lower temperature prevents inclusion bodies).

-

Harvest cells by centrifugation (6,000 x g, 20 min) and wash twice with KPi buffer.

-

-

Reaction Setup:

-

Resuspend cells to a density of 20 g wet weight/L in KPi buffer (pH 8.0) containing 1 mM MnCl₂.

-

Add DL-5-tert-butylhydantoin to a final concentration of 50–100 mM.

-

Note: The substrate has low solubility. It will exist as a suspension; as the enzyme consumes the dissolved fraction, more will dissolve (Le Chatelier’s principle).

-

-

Reaction Monitoring:

-

Incubate at 40°C with gentle shaking.

-

pH Control: The hydrolysis releases ammonia (

) and -

Critical Check: If pH exceeds 8.5, enzyme stability may decrease; if pH drops below 7.0, spontaneous racemization of the hydantoin stops, halting the yield at 50%.

-

-

Termination & Analysis:

-

Stop reaction after 24 hours by heating to 95°C for 10 minutes (denatures enzymes).

-

Centrifuge to remove cell debris.

-

Analyze supernatant via HPLC.

-

Analytical Validation

To distinguish between the Valine analog (26081-00-5) and the tert-Leucine derivatives , use the following parameters.

HPLC Method (Chiral)

-

Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

-

Mobile Phase: Perchloric acid (pH 1.5) or aqueous Methanol.

-

Differentiation:

-

N-carbamyl-Valine: Elutes earlier due to lower lipophilicity (Isopropyl group).

-

N-carbamyl-tert-Leucine: Elutes later (tert-Butyl group).

-

CAS 101968-85-8 (Di-tBu): Will likely not elute under standard amino acid conditions or requires organic modification due to high hydrophobicity.

-

NMR Signature ( H-NMR in )

-

Valine Analog (26081-00-5): Shows two doublets at

ppm (Isopropyl methyls). -

tert-Leucine Analog: Shows a single strong singlet at

ppm (tert-Butyl methyls, 9H).

References

-

Degussa (Evonik) L-tert-Leucine Process: Bommarius, A. S., et al. (1995). "Metabolic engineering of the hydantoinase process." Tetrahedron: Asymmetry, 6(11), 2851-2888.

-

Hydantoinase Process Review: Syldatk, C., et al. (1999). "Biocatalytic production of L-amino acids from substituted hydantoins." Applied Microbiology and Biotechnology, 51, 293-309.

-

Structural Data (Valine vs tert-Leucine): PubChem Compound Summary for CID 5151292 (N-carbamyl-valine / CAS 26081-00-5).

-

Enzymatic Racemization: Las Heras-Vazquez, F. J., et al. (2009). "Production of enantiomerically pure L-amino acids from racemic hydantoins by an Agrobacterium tumefaciens strain." Biotechnology Progress.

Sources

Precision Biocatalysis: Synthesis of Non-Proteinogenic Amino Acids via N-Carbamoylase Hydrolysis

Executive Summary

The demand for non-proteinogenic amino acids (NPAAs) in peptide therapeutics (e.g., GLP-1 analogs) and semi-synthetic antibiotics (e.g., Amoxicillin, Cephalexin) has outpaced traditional chemical synthesis capabilities. Chemical routes often suffer from poor atom economy and difficult chiral resolution steps.

This guide details the N-Carbamoylase Route , a biocatalytic strategy that hydrolyzes

Mechanistic Deep Dive: The Enzymatic Cascade

To engineer a robust process, one must understand the molecular machinery. The synthesis hinges on the enzyme

The Reaction Pathway

The transformation of an

Thermodynamic Advantage:

The reaction is driven forward by the instability of the carbamic acid intermediate.

Catalytic Mechanism

Most industrially relevant

-

Nucleophilic Attack: The thiolate anion of the active site Cysteine attacks the carbonyl carbon of the ureido group.

-

Tetrahedral Intermediate: A transition state is stabilized (often by a metal ion like

or -

Acyl-Enzyme Formation: The C-N bond cleaves, releasing ammonia and forming a thioester acyl-enzyme intermediate.

-

Hydrolysis: A water molecule, activated by the Glutamate residue, attacks the thioester, releasing the carbamic acid.

Pathway Visualization

Figure 1: The Hydantoinase-Carbamoylase Cascade.[2] Note the critical irreversible step driven by decarboxylation.

Biocatalyst Engineering & Selection

Success depends on selecting the right enzyme variant. Wild-type enzymes often suffer from oxidative instability (due to the active site Cysteine) and thermal degradation.

| Parameter | Wild-Type Limitation | Engineering Strategy |

| Oxidative Stability | Active site Cys172 (e.g., in Agrobacterium) oxidizes easily. | Site-directed mutagenesis (e.g., Cys |

| Thermostability | Directed evolution (DNA shuffling); Introduction of disulfide bridges. | |

| Substrate Scope | Strict specificity for D- or L- forms; steric hindrance with bulky side chains. | Rational design of the substrate-binding pocket (hydrophobic interactions). |

| Metal Dependency | Apo-enzymes are inactive. | Co-supplementation with |

Author's Note on Selection: For bulky hydrophobic side chains (e.g., synthesis of D-Homophenylalanine), enzymes from Arthrobacter generally show superior tolerance compared to Pseudomonas variants.

Experimental Protocol: Synthesis of D-p-Hydroxyphenylglycine (D-HPG)

This protocol describes the conversion of

Reagents & Equipment

-

Substrate:

-carbamyl-D-p-hydroxyphenylglycine (20-50 mM). -

Enzyme: Recombinant D-Carbamoylase (e.g., from Agrobacterium radiobacter expressed in E. coli), purified via Ni-NTA.[4][5]

-

Buffer: 0.1 M Potassium Phosphate, pH 7.5.

-

Additives: 1 mM Dithiothreitol (DTT) to prevent oxidation; 0.5 mM

. -

Analysis: Chiral HPLC (Crownpak CR(+) column) or C18 HPLC.

Step-by-Step Methodology

-

Enzyme Activation (Pre-incubation):

-

Thaw the enzyme stock on ice.

-

Incubate the enzyme in buffer containing 1 mM

and 5 mM DTT for 30 minutes at 25°C. Why? This ensures the metal center is populated and the catalytic cysteine is reduced.

-

-

Reaction Setup:

-

In a jacketed glass reactor, dissolve the

-carbamyl substrate in 0.1 M Potassium Phosphate buffer (pH 7.5). -

Thermostat: Set temperature to 40°C.

-

Inerting: Sparge the solution with Nitrogen (

) for 10 minutes to remove dissolved oxygen.

-

-

Initiation:

-

Add the activated enzyme to a final concentration of 1-5 U/mL.

-

Seal the reactor under a slight positive pressure of

.

-

-

Monitoring (The Self-Validating Loop):

-

T=0: Take a 100 µL aliquot immediately upon enzyme addition. Quench with 100 µL 1M HCl.

-

Sampling: Sample every 30-60 minutes.

-

Assay: Analyze via HPLC.

-

Mobile Phase: Perchloric acid (pH 1.5) or standard phosphate/methanol gradients.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).

-

-

Stoichiometric Check: Measure free ammonia using a colorimetric assay (e.g., Berthelot reaction). The molar ratio of Ammonia:Amino Acid should be 1:1. Significant deviation indicates side reactions or enzyme degradation.

-

-

Termination & Work-up:

-

Once conversion >98% (or plateaus), heat the mixture to 80°C for 10 minutes to denature the enzyme.

-

Centrifuge to remove protein precipitate.

-

Concentrate the supernatant via rotary evaporation.

-

Crystallize the amino acid at its isoelectric point (pI). For D-HPG, adjust pH to ~5.5-6.0.

-

Process Troubleshooting & Optimization

The pH Mismatch

A common failure mode in the "Hydantoinase Process" (coupling hydantoinase + carbamoylase) is pH incompatibility.

-

Hydantoinases prefer pH 8.5 - 9.0 (to assist spontaneous racemization of the hydantoin).

-

Carbamoylases prefer pH 7.0 - 7.5.

-

Solution: Use a "Two-Pot" strategy or engineer the carbamoylase for alkaline tolerance. Do not simply compromise at pH 8.0, as carbamoylase stability often drops logarithmically with increasing pH.

Substrate Inhibition

High concentrations of

-

Diagnosis: Plot Initial Rate (

) vs. Substrate Concentration -

Fix: Implement a Fed-Batch strategy. Feed the substrate (or the upstream hydantoin) at a rate that maintains the concentration below the inhibition threshold (

).

Oxygen Sensitivity

If conversion stalls at 50-60% despite sufficient time:

-

Cause: Oxidation of the catalytic Cysteine.

-

Validation: Add fresh DTT (5 mM) to the stalled reaction. If activity resumes, oxidative damage is the culprit.

-

Prevention: Strict anaerobic conditions are required for wild-type enzymes.

Workflow Visualization

Figure 2: Operational workflow for N-Carbamoylase mediated synthesis.

References

-

Altenbuchner, J., et al. (2001). Structural and functional characterization of the hydantoinase–carbamoylase system.[1][2] Journal of Biotechnology.

-

Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[1]

-

Werner, M., et al. (2004). Recombinant production of N-carbamoyl-D-amino acid amidohydrolase: Biocatalyst improvement by directed evolution. Journal of Biomolecular Screening.

-

Findrik, Z., et al. (2005). Kinetic modeling of the enantioselective production of L-amino acids by the hydantoinase process. Biochemical Engineering Journal.

-

Specific Protocol Validation: Production of D-p-hydroxyphenylglycine using recombinant Pseudomonas putida. Application Note, Kaneka Corporation.

Sources

- 1. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. crdd.osdd.net [crdd.osdd.net]

- 5. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-(Carbamoylamino)-3,3-dimethylbutanoic Acid in the Hydantoinase Process for Chiral Amino Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The industrial synthesis of enantiomerically pure α-amino acids has been revolutionized by biocatalytic methods, among which the "hydantoinase process" stands out for its elegance and efficiency. This multi-enzymatic cascade offers a direct route to optically pure D- or L-amino acids from inexpensive racemic hydantoin precursors. Central to this process is the formation of an N-carbamoyl-amino acid intermediate. This technical guide delves into the pivotal role of a specific intermediate, 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-carbamoyl-tert-leucine), in the enzymatic production of the non-proteinogenic amino acid, L-tert-leucine. We will explore the intricate enzymatic machinery, provide detailed experimental workflows, and present a comprehensive analysis of the process, offering valuable insights for researchers and professionals in drug development and biotechnology.

Introduction: The Hydantoinase Process - A Gateway to Chiral Purity

The demand for enantiomerically pure amino acids has surged due to their critical role as chiral building blocks in the pharmaceutical, agrochemical, and food industries. The hydantoinase process has emerged as a robust and sustainable method for their production, offering high yields and exceptional enantiomeric purity.[1][2] This enzymatic cascade typically involves three key enzymes: a hydantoinase, an N-carbamoylase, and a hydantoin racemase.[3][4] The process commences with the stereoselective hydrolysis of a 5-monosubstituted hydantoin by a hydantoinase to yield the corresponding N-carbamoyl-α-amino acid. This intermediate is then hydrolyzed by a highly enantiospecific N-carbamoylase (also known as carbamoylase) to produce the desired free amino acid.[5] To achieve a theoretical yield of 100% from a racemic starting material, a hydantoin racemase is often incorporated to continuously convert the unreacted hydantoin enantiomer into the reactive form.[4]

This guide focuses on the production of L-tert-leucine, a non-proteinogenic amino acid with a bulky tert-butyl side chain, which is increasingly utilized in the synthesis of chiral auxiliaries and peptidomimetic drugs.[6] In this specific application of the hydantoinase process, 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-carbamoyl-tert-leucine) is the key intermediate that dictates the efficiency and stereochemical outcome of the entire synthesis.

The Central Intermediate: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

2-(Carbamoylamino)-3,3-dimethylbutanoic acid, or N-carbamoyl-tert-leucine, is the product of the first enzymatic step and the substrate for the second. Its formation and subsequent conversion are the heart of the hydantoinase process for tert-leucine synthesis.

Physicochemical Properties

While specific experimental data for N-carbamoyl-tert-leucine is sparse in publicly available literature, its properties can be inferred from related N-carbamoyl-amino acids and general principles.

| Property | Estimated Value/Characteristic | Source/Rationale |

| Molecular Formula | C₇H₁₄N₂O₃ | - |

| Molecular Weight | 174.19 g/mol | - |

| Appearance | Likely a colorless, crystalline solid | General property of amino acids and their derivatives.[7][8] |

| Solubility | Expected to be soluble in water and polar organic solvents. Solubility is pH-dependent. | The presence of carboxyl, amino, and carbamoyl groups imparts polarity. Solubility of amino acids and their derivatives is influenced by pH, being lowest at the isoelectric point.[9][10] |

| pKa Values | Two pKa values are expected: one for the carboxylic acid group (around 2-3) and one for the carbamoyl-amino group. | Based on the general structure of N-carbamoyl-amino acids.[8] |

Understanding these properties is crucial for optimizing reaction conditions, such as pH and substrate concentration, and for developing effective downstream processing strategies.

The Enzymatic Cascade for L-tert-Leucine Production

The conversion of a racemic mixture of 5-tert-butylhydantoin to L-tert-leucine is a well-orchestrated enzymatic relay. The primary enzymes involved are typically sourced from microorganisms like Arthrobacter species.[4][11]

Figure 1: Enzymatic cascade for the production of L-tert-leucine.

Step 1: Ring Opening by Hydantoinase

The process is initiated by a stereoselective L-hydantoinase from organisms such as Arthrobacter aurescens.[11] This enzyme specifically hydrolyzes the cyclic amide bond of L-5-tert-butylhydantoin.

-

Enzyme: L-Hydantoinase (EC 3.5.2.2)

-

Substrate: L-5-tert-butylhydantoin

-

Product: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-Carbamoyl-L-tert-leucine)

Step 2: Hydrolysis by N-Carbamoylase

The intermediate, N-carbamoyl-L-tert-leucine, is then subjected to hydrolysis by a highly enantiospecific L-N-carbamoylase.

-

Enzyme: L-N-carbamoyl-amino acid hydrolase (L-Carbamoylase) (EC 3.5.1.87)

-

Substrate: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

-

Products: L-tert-Leucine, Ammonia, Carbon Dioxide

L-Carbamoylases exhibit strict enantiospecificity, ensuring the production of optically pure L-amino acids.[5] Enzymes from sources like Arthrobacter aurescens or Arthrobacter crystallopoietes are commonly employed.[4][12] The substrate specificity of carbamoylases can vary, with some showing higher activity towards substrates with bulky side chains.[13]

The Role of Hydantoin Racemase

To drive the reaction to completion from a racemic starting material, a hydantoin racemase is crucial.

-

Enzyme: Hydantoin Racemase (EC 5.1.99.5)

-

Substrate: D-5-tert-butylhydantoin

-

Product: L-5-tert-butylhydantoin

This enzyme interconverts the D- and L-enantiomers of the hydantoin, continuously feeding the L-enantiomer into the reaction cascade.[4] The optimal conditions for a hydantoin racemase from Arthrobacter aurescens have been reported to be a pH of 8.5 and a temperature of 55°C.[4]

Experimental Protocols

The following sections provide detailed methodologies for the production and analysis of L-tert-leucine via the hydantoinase process, primarily using a whole-cell biocatalyst approach, which is often preferred in industrial settings for its cost-effectiveness.[3][11]

Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of recombinant E. coli cells co-expressing L-hydantoinase, L-carbamoylase, and hydantoin racemase.

Figure 2: Workflow for preparing the whole-cell biocatalyst.

Step-by-Step Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the appropriate expression plasmid(s) harboring the genes for L-hydantoinase, L-carbamoylase, and hydantoin racemase under the control of an inducible promoter.

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.

-

Incubation: Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

-

Main Culture: Inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM.

-

Expression: Continue the incubation at a lower temperature, for instance, 20-25°C, for 12-16 hours to enhance the production of soluble proteins.

-

Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium components.

-

Biocatalyst Preparation: Resuspend the final cell pellet in the reaction buffer to the desired concentration (e.g., 5-10% w/v) for immediate use or store as a paste at -20°C.

Enzymatic Synthesis of L-tert-Leucine

This protocol outlines the biotransformation of D,L-5-tert-butylhydantoin using the prepared whole-cell biocatalyst.

Reaction Components:

| Component | Concentration |

| D,L-5-tert-butylhydantoin | 50-200 mM |

| Whole-cell biocatalyst | 5-10% (w/v) |

| Buffer | 100 mM Phosphate or Borate buffer |

| pH | 8.0-9.0 |

| Temperature | 40-50°C |

Procedure:

-

Prepare the reaction mixture by dissolving D,L-5-tert-butylhydantoin in the reaction buffer. Gentle heating may be required to aid dissolution.

-

Adjust the pH of the substrate solution to the desired value (e.g., 8.5).

-

Pre-warm the reaction mixture to the optimal temperature (e.g., 45°C).

-

Initiate the reaction by adding the whole-cell biocatalyst.

-

Maintain the reaction at the set temperature with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.

Analytical Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the concentrations of the substrate (5-tert-butylhydantoin), the intermediate (N-carbamoyl-tert-leucine), and the product (tert-leucine).

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Standard HPLC with UV or MS detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. |

| Flow Rate | 0.8-1.2 mL/min |

| Detection | UV at 210-220 nm or Mass Spectrometry (for higher specificity) |

| Column Temperature | 25-30°C |

Sample Preparation:

-

Withdraw a sample from the reaction mixture.

-

Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).

-

Centrifuge the sample to remove cells and precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of 5-tert-butylhydantoin, N-carbamoyl-tert-leucine, and tert-leucine.

Process Optimization and Considerations

Several factors can be optimized to enhance the efficiency of the hydantoinase process for L-tert-leucine production:

-

Enzyme Immobilization: Immobilization of the enzymes or whole cells can improve operational stability, facilitate catalyst recovery and reuse, and enable continuous processing.[14][15]

-

Reaction Engineering: Optimizing parameters such as substrate loading, biocatalyst concentration, pH, and temperature can significantly impact reaction rates and yields.

-

Downstream Processing: The recovery and purification of L-tert-leucine from the reaction mixture typically involves separation of the biocatalyst, followed by techniques such as crystallization or chromatography to isolate the final product.

Conclusion

2-(Carbamoylamino)-3,3-dimethylbutanoic acid serves as a critical transient species in the elegant and efficient hydantoinase-catalyzed synthesis of L-tert-leucine. A thorough understanding of its formation, chemical nature, and enzymatic conversion is essential for the rational design and optimization of this industrially significant biocatalytic process. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the power of the hydantoinase process for the production of this and other valuable chiral amino acids. The continued exploration and engineering of the enzymes involved will undoubtedly lead to even more robust and efficient manufacturing processes in the future.

References

-

Arthrobacter aurescens DSM 3747 is a source of three enzymes required for the complete conversion of slowly racemizing 5'-monosubstituted D,L-hydantoins to L-amino acids: a stereoselective hydantoinase, a stereospecific L-N-carbamoylase, and a hydantoin racemase.[4]

-

A hydantoinase from Arthrobacter aurescens DSM 3745 has been purified and characterized, showing substrate-dependent enantioselectivity.[11]

-

The structure of L-hydantoinase from Arthrobacter aurescens has been elucidated, providing insights into its substrate and enantio specificity.[16]

-

Immobilization of hydantoinase and L-N-carbamoylase from Arthrobacter aurescens significantly enhances their stability and operational performance.[14]

-

The gene for hydantoin racemase from Arthrobacter aurescens DSM 3747 has been cloned, expressed, and the recombinant protein characterized, showing optimal activity at pH 8.5 and 55°C.[4]

-

Immobilization of Agrobacterium tumefaciens cell extracts in calcium alginate beads leads to enhanced and stabilized hydantoinase and N-carbamoylase activity.[15]

-

The hydantoinase process is a well-established industrial method for producing various D- and L-amino acids.[17]

-

D-carbamoylase from Pseudomonas sp. shows activity against bulky substrates like N-carbamoyl-D-valine and N-carbamoyl-D-leucine.[13]

-

The enantioselectivity of a hydantoinase from Arthrobacter sp. DSM 9771 was inverted from D-selective to L-selective through directed evolution for the improved production of L-methionine.[1]

-

Amino acids are generally colorless, crystalline solids with high melting points and are soluble in water.[7]

-

Whole-cell biocatalysis is a cost-effective approach for implementing enzymatic cascades.[18]

-

Whole-cell catalysts containing hydantoinase, carbamoylase, and hydantoin racemase can be used for the direct conversion of hydantoins to amino acids.[19]

-

L-tert-leucine can be synthesized enzymatically from trimethylpyruvate using branched-chain aminotransferase.[20]

-

An enantioselective D-carbamoylase from Arthrobacter crystallopoietes has been identified with a preference for aromatic carbamoyl compounds.[12]

-

The hydantoinase from Arthrobacter aurescens DSM 3745 exhibits a preference for the cleavage of aryl- over alkyl-hydantoin derivatives.[21]

-

The solubility of amino acids is pH-dependent, with minimum solubility at the isoelectric point.[9]

-

Various derivatives of tert-leucine, including N-carbamoyl derivatives, are commercially available.

-

Site-directed mutagenesis has been used to engineer the substrate specificity of a thermostable D-hydantoinase.

-

L-tert-leucine is a valuable building block in the synthesis of pharmaceuticals.[6]

-

Immobilization of hydantoinase and L-N-carbamoylase from Arthrobacter aurescens has been optimized for industrial applications.[22]

-

The solubility of amino acids is influenced by the hydrophobicity of their side chains.[10]

-

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is available as a labeled compound for research purposes.[23]

-

Enzymatic methods are increasingly replacing chemical synthesis for the production of L-tert-leucine due to their high optical purity and mild reaction conditions.[24]

-

Amino(carbamoyl)carbamic acid is a related small molecule with available computed properties.[25]

-

The physical properties of amino acids, such as charge, solubility, and pKa, are crucial for peptide synthesis and protein function.[8]

-

Arthrobacter crystallopoietes is a species of bacteria known for its metabolic versatility.[26]

-

Whole-cell biocatalysis using recombinant E. coli is a promising method for the large-scale production of L-tert-leucine.[27]

-

N-Tert-Butylcarbamoyl-L-Tert-Leucine is a commercially available derivative of L-tert-leucine.[15]

-

The hydantoinase process is a key biocatalytic method for synthesizing unnatural chiral amino acids.[2]

-

HPLC with pre-column derivatization is a common method for the quantification of amino acids.[28]

-

N-Carbamoyl-D- and L-amino acid amidohydrolases (carbamoylases) are crucial enzymes in the "Hydantoinase Process" due to their strict enantiospecificity.[5]

-

LC-MS/MS offers a direct and rapid method for the analysis of amino acids in biological fluids.[29]

-

A new LC-MS/MS method allows for the quantification of 47 amino acids, including the separation of leucine, isoleucine, and alloisoleucine, in a single run.[30]

-

Chiral reversed-phase HPLC and reversed-phase HPLC with pre-column derivatization are effective methods for the purity analysis of amino acid derivatives.[31]

-

L-N-carbamoyl-amino acid hydrolase (EC 3.5.1.87) is the systematic name for L-carbamoylase.

Sources

- 1. Enzyme-assisted preparation of D-tert.-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel hydantoinase process using recombinant Escherichia coli cells with dihydropyrimidinase and L-N-carbamoylase activities as biocatalyst for the production of L-homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin racemase from Arthrobacter aurescens DSM 3747: heterologous expression, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Germ AI | Arthrobacter crystallopoietes [germai.app]

- 6. researchgate.net [researchgate.net]

- 7. biotechnologymcq.com [biotechnologymcq.com]

- 8. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journalijar.com [journalijar.com]

- 15. pure-synth.com [pure-synth.com]

- 16. tandfonline.com [tandfonline.com]

- 17. cheme.caltech.edu [cheme.caltech.edu]

- 18. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP1586636A1 - Hydantoinase variants with improved properties and their use for the production of amino acids - Google Patents [patents.google.com]

- 20. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substrate-dependent enantioselectivity of a novel hydantoinase from Arthrobacter aurescens DSM 3745: purification and characterization as new member of cyclic amidases [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization of the immobilization parameters and operational stability of immobilized hydantoinase and l-N-carbamoylase from Arthrobacter aurescens for the production of optically pure l-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-tert-Butylcarbamoyl-L-tert-leucine-d9 | CymitQuimica [cymitquimica.com]

- 24. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 25. Amino(carbamoyl)carbamic acid | C2H5N3O3 | CID 53680444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Arthrobacter crystallopoietes - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. lcms.cz [lcms.cz]

- 31. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of N-Carbamoyl-L-tert-leucine: A Chiral Intermediate Shaping Modern Pharmaceutical APIs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design and the Rise of N-Carbamoyl-L-tert-leucine

In the landscape of modern medicine, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety. The human body, being a chiral environment, often interacts differently with enantiomers of the same drug, with one providing the desired therapeutic effect while the other may be inactive or even toxic. This reality underscores the paramount importance of chiral intermediates in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). Among these crucial building blocks, N-carbamoyl-L-tert-leucine has emerged as a cornerstone, particularly in the development of potent antiviral agents.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of N-carbamoyl-L-tert-leucine. We will delve into its synthesis, with a focus on the underlying chemical principles and process optimization, its critical role in the synthesis of groundbreaking APIs like Boceprevir, and the analytical methodologies required to ensure its purity and chiral integrity. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the rationale behind the experimental choices, thereby empowering you to apply these principles to your own research and development endeavors.

The Strategic Importance of the N-Carbamoyl-L-tert-leucine Moiety

The tert-butyl group of L-tert-leucine provides a bulky, sterically demanding side chain that can impart specific conformational constraints on a peptide backbone. This is a highly desirable feature in drug design, as it can enhance binding affinity to a target protein by promoting a bioactive conformation. The N-carbamoyl group further enhances its utility by providing an additional hydrogen bond donor and influencing the electronic properties of the molecule.

A prime example of its significance is in the structure of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1] In Boceprevir, the N-carbamoyl-L-tert-leucine fragment serves as the P3 component, playing a crucial role in the binding of the drug to the NS3/4A serine protease of the hepatitis C virus.[1] The specific stereochemistry and the presence of the N-carbamoyl group are essential for the high-affinity interaction that leads to the inhibition of viral replication.

Synthesis of N-Carbamoyl-L-tert-leucine: A Two-Stage Approach

The industrial synthesis of N-carbamoyl-L-tert-leucine is a multi-step process that hinges on the efficient and stereoselective production of its precursor, L-tert-leucine, followed by a carefully controlled carbamoylation reaction.

Stage 1: The Gateway to Chirality - Synthesis of L-tert-leucine

The synthesis of the non-proteinogenic amino acid L-tert-leucine is a critical first step. While several chemical methods for the synthesis of racemic tert-leucine exist, achieving the desired L-enantiomer in high purity necessitates a chiral resolution or an asymmetric synthesis approach. Enzymatic methods have proven to be particularly effective and are favored in industrial settings due to their high stereoselectivity and milder reaction conditions compared to classical chemical resolutions.[2]

One of the most robust enzymatic methods involves the reductive amination of trimethylpyruvate using a leucine dehydrogenase (LeuDH).[2][3] This process offers high enantiomeric excess (e.e.) and good yields.

Caption: Synthesis of N-carbamoyl-L-tert-leucine from L-tert-leucine.

Experimental Protocol: Carbamoylation of L-tert-leucine with tert-Butyl Isocyanate

-

Reaction Setup: L-tert-leucine is suspended in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Base Addition: A non-nucleophilic base, such as triethylamine, is added to the suspension to deprotonate the amino group of L-tert-leucine, making it more nucleophilic.

-

Isocyanate Addition: tert-Butyl isocyanate is added dropwise to the reaction mixture at a controlled temperature (typically 0-25°C) to manage the exotherm of the reaction.

-

Reaction Monitoring: The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: The reaction mixture is typically quenched with water or a dilute acid. The product can then be extracted into an organic solvent. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-carbamoyl-L-tert-leucine as a crystalline solid. [4] Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction of the highly reactive isocyanate with the solvent.

-

Base: The base is essential to activate the amino group of L-tert-leucine for nucleophilic attack on the isocyanate. A non-nucleophilic base is chosen to avoid competing reactions.

-

Controlled Addition and Temperature: The reaction between an amine and an isocyanate is typically fast and exothermic. Controlled addition and temperature management are crucial to prevent side reactions and ensure a high-quality product.

-

Recrystallization: This is a critical step for obtaining a product with high chemical and chiral purity, which is a stringent requirement for pharmaceutical intermediates.

Quality Control and Analytical Characterization

Ensuring the quality of N-carbamoyl-L-tert-leucine is paramount for its use in API synthesis. A battery of analytical techniques is employed to confirm its identity, purity, and chiral integrity.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. Chiral HPLC is used to determine enantiomeric purity. | Peak purity, area percentage of the main peak, detection of starting materials and by-products. Enantiomeric excess (e.e.). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, and integration of signals corresponding to the expected structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | Molecular ion peak corresponding to the calculated molecular weight of N-carbamoyl-L-tert-leucine. |

| Melting Point | Assessment of purity. | A sharp and well-defined melting point range is indicative of high purity. [5] |

| Optical Rotation | Confirmation of the stereochemistry (L-configuration). | Measurement of the specific rotation and comparison with the literature value. |

Industrial Production: Challenges and Considerations

Scaling up the synthesis of N-carbamoyl-L-tert-leucine from the laboratory to an industrial setting presents several challenges:

-

Cost of Goods (CoGs): The cost of the starting materials, particularly the chiral precursor L-tert-leucine, and the reagents for carbamoylation, significantly impacts the overall cost. Process optimization to maximize yield and minimize waste is crucial.

-

Process Safety: The use of reactive reagents like isocyanates requires careful handling and engineering controls to ensure the safety of personnel and the environment.

-

Regulatory Compliance: The production of a pharmaceutical intermediate must adhere to strict Good Manufacturing Practices (GMP) to ensure product quality and consistency. This includes robust process validation, documentation, and quality control.

-

Waste Management: The process generates waste streams that must be managed in an environmentally responsible and cost-effective manner.

Conclusion: A Vital Component in the Chemist's Toolbox

N-carbamoyl-L-tert-leucine stands as a testament to the power of chiral chemistry in modern drug discovery and development. Its unique structural features and the robustness of its synthesis have made it an indispensable intermediate for the creation of complex and life-saving APIs. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and application of this vital building block is not just beneficial, but essential for driving innovation and bringing new therapies to patients. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of N-carbamoyl-L-tert-leucine in the ongoing quest for novel and effective medicines.

References

-

A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

-

Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (2012, March 28). PubMed. Retrieved February 15, 2026, from [Link]

-

Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (2022, August 15). ACS Publications. Retrieved February 15, 2026, from [Link]

- CN103435532A - Synthetic method of boceprevir intermediate. (n.d.). Google Patents.

-

Structure activity synthesis of boceprevir. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Carbamoyl anion addition to N-sulfinyl imines: highly diastereoselective synthesis of α-amino amides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

-

Recent Advances in Isocyanate Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

N-Tert-Butylcarbamoyl-L-Tert-Leucine 98.0%(HPLC). (n.d.). PureSynth. Retrieved February 15, 2026, from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis of N Protected Amino Acid–Derived Selenocarbamates Employing Isocyanates as Key Intermediates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved February 15, 2026, from [Link]

-

Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]

-

t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960, July 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

High-throughput Protein Purification and Quality Assessment for Crystallization. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis of L-tert-leucine by LeuDH coupling with GDH. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]

-

Purification, Crystallization and Preliminary. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]

-

26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.

-

Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. (2023, April 20). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine. (n.d.). Google Patents.

-

Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

-

Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to the Metabolic Engineering of L-tert-leucine from 5-tert-butylhydantoin

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, primarily utilized as a chiral building block in the synthesis of various active pharmaceutical ingredients. Its bulky tert-butyl group provides unique conformational constraints in peptide-based drugs and serves as an effective chiral auxiliary. The enzymatic synthesis of L-tert-leucine from the inexpensive precursor 5-tert-butylhydantoin represents a highly efficient and stereoselective manufacturing route. This technical guide provides an in-depth exploration of the multi-enzyme metabolic pathway, known as the "double-racemase hydantoinase process," for the bioconversion of 5-tert-butylhydantoin to L-tert-leucine. We will delve into the mechanistic roles of the four key enzymes, provide field-proven insights into experimental design, and present detailed protocols for process implementation and analysis.

Introduction: The Strategic Importance of L-tert-leucine

The demand for enantiomerically pure non-canonical amino acids is ever-increasing in drug development. L-tert-leucine, with its sterically demanding tert-butyl side chain, is a prime example of a high-value chiral intermediate.[1] Traditional chemical synthesis routes for such molecules are often multi-step, require harsh reaction conditions, and can be inefficient in establishing the desired stereochemistry. Biocatalysis, on the other hand, offers a green and highly specific alternative. The "hydantoinase process" is a well-established industrial method for producing a variety of D- and L-amino acids from racemic 5-monosubstituted hydantoins.[2][3]

However, the conversion of 5-tert-butylhydantoin presents a unique challenge: its bulky substituent significantly hinders the rate of spontaneous chemical racemization.[4] This sluggish racemization creates a bottleneck, leading to low yields and long reaction times if a conventional hydantoinase process is employed. To overcome this, an enhanced enzymatic cascade, the "double-racemase hydantoinase process," is required for efficient production of L-tert-leucine.[5][6] This guide will dissect this four-enzyme pathway, providing the scientific rationale behind each step.

The "Double-Racemase Hydantoinase Process": A Four-Enzyme Cascade

The efficient conversion of racemic D,L-5-tert-butylhydantoin to enantiomerically pure L-tert-leucine is accomplished through the synergistic action of four distinct enzymes. The coordination of these activities is paramount to prevent the accumulation of intermediates and to drive the reaction to completion.[7]

The Key Players: A Quartet of Biocatalysts

-

Hydantoinase (Dihydropyrimidinase, EC 3.5.2.2): This enzyme initiates the process by catalyzing the stereoselective hydrolysis of the hydantoin ring. While both D- and L-selective hydantoinases exist, D-selective enzymes are more common. In this pathway, a D-hydantoinase opens the ring of D-5-tert-butylhydantoin to yield N-carbamoyl-D-tert-leucine. The bulky nature of the tert-butyl group can pose a challenge for many hydantoinases, making enzyme selection or engineering a critical step.

-

Hydantoin Racemase (EC 5.1.99.5): As the D-hydantoinase consumes the D-enantiomer of the substrate, the unreacted L-5-tert-butylhydantoin would accumulate. The hydantoin racemase is crucial for racemizing this remaining L-enantiomer back to the D-form, thereby continuously supplying the substrate for the hydantoinase and enabling a theoretical 100% conversion of the racemic starting material.[4][8] Hydantoin racemases from organisms like Agrobacterium tumefaciens and Sinorhizobium meliloti have shown activity on aliphatic hydantoins.[8][9]

-

N-Carbamoyl-amino acid Racemase: The product of the hydantoinase reaction, N-carbamoyl-D-tert-leucine, needs to be converted to its L-enantiomer for the final step. This is achieved by an N-carbamoyl-amino acid racemase. This enzyme ensures that the intermediate is channeled towards the desired L-amino acid product.

-

L-Carbamoylase (N-carbamoyl-L-amino-acid hydrolase, EC 3.5.1.87): This enzyme exhibits strict enantiospecificity for the L-enantiomer of the N-carbamoyl-amino acid.[10] It catalyzes the final hydrolytic step, removing the carbamoyl group from N-carbamoyl-L-tert-leucine to produce L-tert-leucine, ammonia, and carbon dioxide. L-carbamoylases with broad substrate specificity for aliphatic N-carbamoyl-amino acids are well-suited for this role.[10]

Experimental Workflow: From Gene to Product

The successful implementation of this metabolic pathway in a laboratory or industrial setting can be achieved using either a mixture of purified enzymes or, more economically, a whole-cell biocatalyst system.

Whole-Cell Biocatalyst Development

For industrial applications, using a whole-cell biocatalyst, typically a recombinant E. coli strain engineered to co-express all four enzymes, is often the most cost-effective approach.

Step-by-Step Protocol for Whole-Cell Biocatalyst Preparation:

-

Gene Synthesis and Cloning: Synthesize the genes for the four enzymes (hydantoinase, hydantoin racemase, N-carbamoyl-amino acid racemase, and L-carbamoylase), codon-optimized for E. coli expression. Clone these genes into one or more compatible expression vectors under the control of an inducible promoter (e.g., T7 promoter).

-

Host Transformation: Transform the expression vector(s) into a suitable E. coli expression host, such as BL21(DE3).

-

Cultivation and Induction:

-

Grow the recombinant E. coli in a suitable rich medium (e.g., LB or TB broth) containing the appropriate antibiotics at 37°C with vigorous shaking.

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

When the OD600 reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Continue cultivation at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

The resulting cell paste can be used directly as a whole-cell biocatalyst or be lyophilized for long-term storage.

-

Bioconversion Reaction

Protocol for Whole-Cell Bioconversion:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0).

-

Substrate Addition: Add D,L-5-tert-butylhydantoin to the desired final concentration (e.g., 50-100 mM).

-

Initiation of Bioconversion: Add the prepared whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight) to the reaction mixture to start the conversion.

-

Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40-50°C) with constant agitation.

-

Monitoring the Reaction: Withdraw samples at regular intervals. Quench the enzymatic reaction immediately (e.g., by adding an equal volume of acid or organic solvent) and prepare for analytical quantification.

Analytical Methods

Accurate quantification of the substrate, intermediates, and the final product is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][11][12]

General HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (for enantiomeric excess determination).

-

Column: A reversed-phase C18 column for quantifying substrate and product concentrations. A chiral column (e.g., based on cyclodextrin or teicoplanin) for separating L- and D-tert-leucine to determine enantiomeric excess.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Quantification: Generate standard curves for 5-tert-butylhydantoin and L-tert-leucine to accurately determine their concentrations in the reaction samples.

Data and Performance Metrics

The efficiency of the bioconversion process is evaluated based on several key performance indicators. While specific kinetic parameters for the enzymes with 5-tert-butylhydantoin and its derivatives need to be determined empirically, the following table outlines the expected data and typical ranges for similar aliphatic substrates.

| Parameter | Enzyme | Substrate | Typical Value Range (for aliphatic substrates) | Significance |

| K_m (mM) | Hydantoinase | D-5-tert-butylhydantoin | 1 - 20 | Substrate affinity |

| V_max (U/mg) | Hydantoinase | D-5-tert-butylhydantoin | 5 - 50 | Maximum reaction rate |

| Optimal pH | All enzymes | Respective substrates | 7.5 - 9.0 | Defines optimal reaction buffer |

| Optimal Temp. (°C) | All enzymes | Respective substrates | 40 - 60 | Defines optimal reaction temperature |

| Conversion (%) | Whole-cell catalyst | D,L-5-tert-butylhydantoin | >95% | Overall process efficiency |

| Product Titer (g/L) | Whole-cell catalyst | L-tert-leucine | 10 - 100 | Final product concentration |

| Enantiomeric Excess (%) | Whole-cell catalyst | L-tert-leucine | >99% | Chiral purity of the product |

| Space-Time Yield (g/L/h) | Whole-cell catalyst | L-tert-leucine | 1 - 10 | Process productivity |

Conclusion and Future Outlook

The "double-racemase hydantoinase process" provides a robust and highly efficient metabolic pathway for the synthesis of L-tert-leucine from 5-tert-butylhydantoin. The use of a whole-cell biocatalyst co-expressing the four necessary enzymes offers an economically viable and scalable solution for industrial production. Future advancements in this field will likely focus on the discovery of novel enzymes with enhanced activity and stability, as well as the application of protein engineering techniques to tailor the substrate specificity and catalytic efficiency of the existing enzymes for bulky hydantoin derivatives. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and optimize this valuable biocatalytic process.

References

-

l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. (URL: [Link])

-

Immobilized Double-Racemase Hydantoinase Process for L-Amino Acid Production. (URL: [Link])

-

Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. (URL: [Link])

-

" Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. (URL: [Link])

-

Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. (URL: [Link])

-

l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. (URL: [Link])

-

Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. (URL: [Link])

-

Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. (URL: [Link])